molecular formula C8H16O3 B1293445 tert-Butyl 4-hydroxybutanoate CAS No. 59854-12-5

tert-Butyl 4-hydroxybutanoate

Cat. No.: B1293445
CAS No.: 59854-12-5
M. Wt: 160.21 g/mol
InChI Key: RXGFTUPFXKYRMW-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxybutanoate: is an organic compound with the molecular formula C8H16O3 4-hydroxybutanoic acid tert-butyl ester . This compound is characterized by a tert-butyl group attached to the 4-hydroxybutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxybutanoate is used as a reagent in the synthesis of complex organic molecules. It serves as a building block for the preparation of various esters, acids, and alcohols .

Biology: In biological research, this compound is used as a precursor for the synthesis of gamma-hydroxybutyric acid (GHB) derivatives. These derivatives are studied for their potential therapeutic applications and as biomarkers for GHB intake .

Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester functionality allows for the controlled release of active pharmaceutical ingredients .

Industry: this compound is used in the production of polymers and resins. It acts as a plasticizer and stabilizer in various industrial applications .

Safety and Hazards

Tert-Butyl 4-hydroxybutanoate is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles as α-helix mimetics . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s hydroxyl group allows it to participate in hydrogen bonding, enhancing its reactivity and interaction with biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neuroinflammation and oxidative stress, which are critical factors in the development of brain diseases . By modulating these pathways, this compound can alter cell function and contribute to the treatment of neurodegenerative conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and interact with specific proteins makes it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . Its role in these pathways highlights its importance in biochemical research and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxybutanoate
  • tert-Butyl 4-oxobutanoate
  • tert-Butyl 4-chlorobutanoate

Comparison: tert-Butyl 4-hydroxybutanoate is unique due to its hydroxyl group at the 4-position, which imparts distinct reactivity and functionality. Compared to tert-Butyl 3-hydroxybutanoate, it has different regioselectivity in reactions. tert-Butyl 4-oxobutanoate and tert-Butyl 4-chlorobutanoate have different functional groups, leading to varied chemical behavior and applications .

Properties

IUPAC Name

tert-butyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGFTUPFXKYRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649820
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-12-5
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-butyric acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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